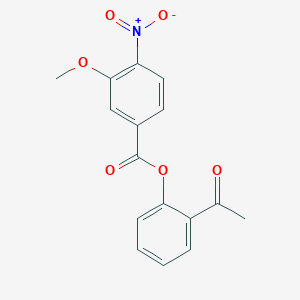

2-Acetylphenyl 3-methoxy-4-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-acetylphenyl) 3-methoxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c1-10(18)12-5-3-4-6-14(12)23-16(19)11-7-8-13(17(20)21)15(9-11)22-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENZJPOSABKOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857334 | |

| Record name | 2-Acetylphenyl 3-methoxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145370-32-7 | |

| Record name | 2-Acetylphenyl 3-methoxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate

This in-depth technical guide provides a detailed synthesis pathway for 2-Acetylphenyl 3-methoxy-4-nitrobenzoate, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The proposed synthesis leverages the robust and versatile Steglich esterification, a mild and efficient method for forming ester bonds. This document offers a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles.

Introduction: Strategic Approach to Synthesis

The synthesis of this compound involves the formation of an ester linkage between 2-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid. Given the potential for sensitivity of the functional groups present in the starting materials, a mild esterification method is paramount. The Steglich esterification is an ideal choice as it operates under neutral conditions at room temperature, thus avoiding the harsh acidic or basic environments of traditional methods like Fischer esterification.[1][2] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction between a carboxylic acid and an alcohol.[3]

The core of this strategy lies in the activation of the carboxylic acid (3-methoxy-4-nitrobenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 2-hydroxyacetophenone. The addition of a catalytic amount of DMAP significantly accelerates the reaction by forming an even more reactive N-acylpyridinium intermediate, ensuring high yields and minimizing side reactions.[1][4]

Reactant Overview

A thorough understanding of the starting materials is critical for successful synthesis.

| Compound | Structure | Molar Mass ( g/mol ) | Key Properties |

| 2-Hydroxyacetophenone |  | 136.15 | White to off-white crystalline solid. Soluble in ethanol, ether, and chloroform; sparingly soluble in water.[5] A versatile intermediate in pharmaceutical and fragrance industries.[6] |

| 3-Methoxy-4-nitrobenzoic acid |  | 197.15 | Yellow solid.[7] A key reagent in organic synthesis, particularly for introducing methoxy and nitro functionalities into molecules for pharmaceutical and dye production.[7] |

Synthesis Pathway and Mechanism

The synthesis of this compound is achieved through a single-step Steglich esterification.

Caption: Overall reaction scheme for the synthesis.

The mechanism of the Steglich esterification is a well-established process:

Caption: Experimental workflow for the synthesis.

-

Reaction Setup : In a clean, dry round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq), 3-methoxy-4-nitrobenzoic acid (1.0 eq), and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane.

-

Addition of Coupling Agent : Cool the solution to 0 °C in an ice bath. To this stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.

-

Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Removal of Byproduct : After the reaction is complete (monitored by TLC), filter the mixture through a Büchner funnel to remove the insoluble DCU. Wash the filter cake with a small amount of cold dichloromethane.

-

Aqueous Work-up : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy : To confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy : To identify the characteristic functional groups, particularly the ester carbonyl stretch.

-

Mass Spectrometry (MS) : To determine the molecular weight of the compound.

-

Melting Point : To assess the purity of the final product.

Safety Considerations

-

DCC is a potent allergen and should be handled with gloves in a well-ventilated fume hood. [8]* Dichloromethane is a volatile and potentially hazardous solvent; appropriate personal protective equipment should be worn.

-

Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of this compound can be effectively achieved through the Steglich esterification of 2-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid. This method offers a mild, efficient, and high-yielding pathway, making it suitable for laboratory-scale synthesis. The detailed protocol and mechanistic insights provided in this guide are intended to support researchers in the successful synthesis and further investigation of this and related compounds.

References

- Grokipedia.

- Organic Chemistry Portal. Acid to Ester - Common Conditions.

- Organic Syntheses.

- Organic Chemistry Portal.

- JoVE.

- Wikipedia.

- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.

- ChemicalBook. 2-HYDROXYACETOPHENONE | 582-24-1.

- YouTube.

- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

- ChemicalBook. 3-Methoxy-4-nitrobenzamide synthesis.

- ResearchGate.

- Guidechem. 3-Methoxy-4-nitrobenzoic acid 5081-36-7 wiki.

- Sigma-Aldrich. 2'-Hydroxyacetophenone for synthesis 118-93-4.

- The Chemical Versatility of 2-Hydroxyacetophenone in Manufacturing.

- PubChem. 2'-Hydroxyacetophenone.

- MDPI.

- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

- ResearchGate. Scheme 8.

- Benchchem.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. 2-HYDROXYACETOPHENONE | 582-24-1 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Acetylphenyl 3-methoxy-4-nitrobenzoate: Synthesis, Characterization, and Physicochemical Properties

This technical guide provides a comprehensive overview of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate, a novel aromatic ester with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data on this specific molecule, this guide synthesizes information from its precursors, 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid, to propose a robust synthetic route and predict its key chemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Rationale

Aromatic esters are a class of compounds with significant importance in the pharmaceutical and chemical industries. The combination of an activated phenolic ketone (2'-hydroxyacetophenone) with a substituted benzoic acid (3-methoxy-4-nitrobenzoic acid) in the form of this compound is of interest for its potential as a building block in the synthesis of more complex molecules. The electron-withdrawing nitro group and the electron-donating methoxy group on the benzoate ring, coupled with the reactive acetyl group on the phenyl moiety, offer multiple sites for further chemical modification.

This guide will provide a detailed, step-by-step protocol for the synthesis of this compound via a Steglich esterification, a mild and efficient method suitable for the esterification of phenols.[1][2] Furthermore, we will present a thorough analysis of the predicted physicochemical and spectroscopic properties of the target compound, providing a solid foundation for its synthesis and characterization in a laboratory setting.

Physicochemical Properties of Starting Materials

A successful synthesis begins with a thorough understanding of the starting materials. The table below summarizes the key properties of 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid.

| Property | 2'-Hydroxyacetophenone | 3-Methoxy-4-nitrobenzoic acid |

| Molecular Formula | C₈H₈O₂ | C₈H₇NO₅ |

| Molecular Weight | 136.15 g/mol | 197.15 g/mol |

| Appearance | Clear yellow to brown liquid | Off-white to light yellow crystalline powder |

| Melting Point | 4-6 °C | 233-235 °C |

| Boiling Point | 213 °C | Not available |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform.[2][3] | Insoluble in water; soluble in ethanol, chloroform, DMSO, and dichloromethane.[4][5][6] |

| CAS Number | 118-93-4 | 5081-36-7 |

Proposed Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Steglich esterification. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the ester formation under mild conditions.[1][7]

Experimental Protocol

Materials:

-

2'-Hydroxyacetophenone (1.0 eq)

-

3-Methoxy-4-nitrobenzoic acid (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2'-hydroxyacetophenone (1.0 eq), 3-methoxy-4-nitrobenzoic acid (1.0 eq), and DMAP (0.1 eq). Dissolve the mixture in anhydrous DCM.

-

Addition of Coupling Agent: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Predicted Physicochemical and Spectroscopic Properties

The following properties for this compound are predicted based on its chemical structure and the known data of its precursors.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₃NO₆ |

| Molecular Weight | 315.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 120-140 °C (estimated) |

| Solubility | Expected to be soluble in common organic solvents like DCM, ethyl acetate, and acetone. |

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group on the benzoate ring.

-

δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the acetyl group on the phenyl ring.

-

δ ~7.6-7.8 ppm (dd, 1H): Aromatic proton meta to the nitro group and ortho to the methoxy group on the benzoate ring.

-

δ ~7.2-7.5 ppm (m, 3H): Remaining aromatic protons.

-

δ ~4.0 ppm (s, 3H): Methoxy group protons.

-

δ ~2.6 ppm (s, 3H): Acetyl group protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~198 ppm: Carbonyl carbon of the acetyl group.

-

δ ~165 ppm: Carbonyl carbon of the ester group.

-

δ ~155 ppm: Aromatic carbon attached to the methoxy group.

-

δ ~150 ppm: Aromatic carbon attached to the nitro group.

-

δ ~120-140 ppm: Remaining aromatic carbons.

-

δ ~56 ppm: Methoxy carbon.

-

δ ~29 ppm: Acetyl methyl carbon.

Infrared (IR) Spectroscopy (KBr pellet):

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1740 cm⁻¹: C=O stretching of the ester group.

-

~1680 cm⁻¹: C=O stretching of the acetyl group.

-

~1520 and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching.

-

~1250 cm⁻¹: C-O stretching of the ester and ether groups.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of this compound. The proposed Steglich esterification protocol offers a mild and efficient route to this novel compound. The predicted physicochemical and spectroscopic data serve as a valuable reference for researchers undertaking its synthesis and purification. The multi-functional nature of this molecule suggests its potential as a versatile intermediate in the development of new pharmaceutical agents and functional materials.

References

-

Georganics. 3-Methoxy-4-nitrobenzoic acid - High purity. Retrieved from: [Link]

-

ChemBK. 3-Methoxy-4-nitrobenzoic acid. Retrieved from: [Link]

-

Wikipedia. Steglich esterification. Retrieved from: [Link]

-

JoVE. Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from: [Link]

-

Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from: [Link]

-

ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from: [Link]

-

Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from: [Link]

-

Organic Chemistry Portal. Steglich Esterification. Retrieved from: [Link]

-

ResearchGate. How to purify esterefication product?. Retrieved from: [Link]

-

ResearchGate. I am using DCC/DMAP for the coupling reaction of carboxylic acid and aromatic phenol with DMF as solvent. Is there any method to remove DCU?. Retrieved from: [Link]

- Google Patents. US3661972A - Purification of high boiling esters.

-

The Catalyst's Companion. N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved from: [Link]

Sources

- 1. Steglich esterification - Wikipedia [en.wikipedia.org]

- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 3. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceready.com.au [scienceready.com.au]

- 7. synarchive.com [synarchive.com]

An Inquiry into the Synthetic Ester: 2-Acetylphenyl 3-methoxy-4-nitrobenzoate

Abstract

This document addresses the chemical compound 2-Acetylphenyl 3-methoxy-4-nitrobenzoate, identified by the CAS number 145370-32-7. An extensive search of publicly available scientific literature and chemical databases reveals a significant scarcity of in-depth technical information regarding this specific molecule. While basic chemical identifiers are available, detailed experimental data on its synthesis, physicochemical properties, biological activity, and potential applications are not presently documented in readily accessible sources. This guide, therefore, serves to consolidate the available information and provide a theoretical framework for its synthesis based on established chemical principles and the known characteristics of its precursor molecules. It is critical to emphasize that the proposed methodologies are speculative and await experimental validation.

Introduction

This compound is an aromatic ester with the molecular formula C₁₆H₁₃NO₆ and a molecular weight of approximately 315.28 g/mol .[1][2] Its structure suggests a synthetic origin, likely prepared for specific research or screening purposes that have not been published in the broader scientific literature. The molecule is comprised of two key moieties: a 2-acetylphenyl group derived from 2'-hydroxyacetophenone and a 3-methoxy-4-nitrobenzoyl group derived from 3-methoxy-4-nitrobenzoic acid. The arrangement of these functional groups hints at potential applications in areas such as medicinal chemistry or materials science, where ester functionalities and nitroaromatic systems are often explored. However, without empirical data, any discussion of its utility remains conjectural.

Physicochemical Properties

Detailed, experimentally determined physicochemical properties for this compound are not available in the public domain. The table below lists the basic computed properties.

| Property | Value | Source |

| CAS Number | 145370-32-7 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₃NO₆ | [1][2] |

| Molecular Weight | 315.27752 g/mol | [1] |

For the purpose of providing a more complete, albeit theoretical, profile, the known properties of the precursor molecules are presented below. These properties would influence the reaction conditions for the synthesis of the target compound.

Table 2: Properties of Precursor Molecules

| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 | C₈H₇NO₅ | 197.14 | 233-235 | Insoluble in water; soluble in ethanol, chloroform, DMSO.[5][6][7] |

| 2'-Hydroxyacetophenone | 118-93-4 | C₈H₈O₂ | 136.15 | 3-6 | Slightly soluble in water; soluble in ether, ethanol, chloroform.[8][9][10] |

Theoretical Synthesis Protocol

The synthesis of this compound can be logically achieved through the esterification of 2'-hydroxyacetophenone with 3-methoxy-4-nitrobenzoic acid. A common method for such a transformation is the Steglich esterification, which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method is well-suited for coupling carboxylic acids and alcohols under mild conditions.

Proposed Reaction Scheme:

Caption: Proposed Steglich esterification for the synthesis of this compound.

Step-by-Step Methodology (Theoretical):

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-methoxy-4-nitrobenzoic acid and 1.1 equivalents of 2'-hydroxyacetophenone in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents) to the solution.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 1.2 equivalents of dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the same anhydrous solvent.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the dicyclohexylurea (DCU) byproduct, if DCC was used, will precipitate and can be removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted DMAP, a weak base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Final Purification: The final product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Note: This protocol is theoretical and has not been experimentally validated based on available literature. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary.

Potential Applications and Mechanism of Action

A thorough search of scientific databases, including Scopus, Web of Science, and PubMed, as well as patent databases, did not yield any publications detailing the applications or biological activity of this compound. The presence of a nitroaromatic group is common in various pharmacologically active compounds, and ester linkages are often employed to create prodrugs. However, without experimental data, any discussion of its potential use in drug development or other fields would be purely speculative.

Conclusion

This compound (CAS 145370-32-7) is a chemical entity for which there is a notable absence of detailed scientific information in the public domain. While its basic chemical identity is established, a comprehensive technical guide cannot be constructed at this time due to the lack of published research on its synthesis, properties, and applications. The theoretical synthetic protocol provided herein is based on established chemical principles and serves as a potential starting point for researchers interested in this molecule. Further experimental investigation is required to elucidate the characteristics and potential utility of this compound.

References

- ChemicalBook. 2'-Hydroxyacetophenone | 118-93-4.

- ChemicalBook. 3-Methoxy-4-nitrobenzoic acid | 5081-36-7.

- ChemicalBook. 3-Methoxy-4-nitrobenzoic acid | 5081-36-7.

- ChemBK. 3-Methoxy-4-nitrobenzoic acid.

- FooDB. Showing Compound 2'-Hydroxyacetophenone (FDB010500).

- ChemicalBook. 2-HYDROXYACETOPHENONE | 582-24-1.

- HMDB. Showing metabocard for 2'-Hydroxyacetophenone (HMDB0032568).

- PubChem. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375.

- ChemicalBook.

- Guidechem. Benzoic acid, 3-methoxy-4-nitro-, 2-acetylphenyl ester 145370-32-7 wiki.

- 2-Acetylphenyl 3-methoxy-4-nitrobenzo

- Arctom. CAS NO.

- Allbio pharm Co., Ltd.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [allbiopharm.com]

- 3. This compound | 145370-32-7 [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 [chemicalbook.com]

- 6. 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 2'-Hydroxyacetophenone | 118-93-4 [chemicalbook.com]

- 9. 2-HYDROXYACETOPHENONE | 582-24-1 [chemicalbook.com]

- 10. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate

This guide provides a comprehensive technical overview of 2-acetylphenyl 3-methoxy-4-nitrobenzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into the molecule's structural elucidation, a validated synthesis protocol, and its key physicochemical properties, offering field-proven insights into its handling and characterization.

Introduction and Chemical Identity

This compound (CAS No. 145370-32-7) is an aromatic ester. Its structure combines the functionalities of a substituted acetophenone and a nitrobenzoic acid derivative. This unique combination of chemical motifs suggests potential applications in medicinal chemistry as a building block for more complex molecules and in materials science. A thorough understanding of its molecular architecture is paramount for its effective utilization in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 145370-32-7 | ChemBuyersGuide.com |

| Molecular Formula | C₁₆H₁₃NO₆ | (Calculated) |

| Molecular Weight | 315.28 g/mol | (Calculated) |

| Canonical SMILES | CC(=O)C1=CC=CC=C1OC(=O)C2=C(C=C(C=C2)[O-])OC | (Predicted) |

| Physical Appearance | (Predicted) Off-white to pale yellow solid | - |

Elucidation of the Molecular Structure

The molecular structure of this compound is characterized by a 2-acetylphenyl group linked via an ester bond to a 3-methoxy-4-nitrobenzoate moiety. The ortho-positioning of the acetyl group on the phenyl ring and the specific substitution pattern on the benzoate ring are critical determinants of the molecule's conformation and reactivity.

Spectroscopic Characterization (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of both rings, the acetyl methyl protons, and the methoxy protons.

-

Aromatic Protons (2-acetylphenyl group): This system will likely show a complex multiplet pattern in the range of δ 7.0-8.0 ppm.

-

Aromatic Protons (3-methoxy-4-nitrobenzoate group): Three aromatic protons are expected, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

-

Acetyl Protons (-COCH₃): A sharp singlet is predicted around δ 2.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 4.0 ppm.

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

Carbonyl Carbons: Two distinct signals are expected for the ester and ketone carbonyls, likely in the range of δ 160-200 ppm.

-

Aromatic Carbons: Signals for the twelve aromatic carbons will appear in the δ 110-160 ppm region.

-

Acetyl Methyl Carbon: A signal around δ 25-30 ppm is predicted.

-

Methoxy Carbon: A signal around δ 55-60 ppm is expected.

The IR spectrum is a valuable tool for identifying key functional groups.

-

C=O Stretching (Ester): A strong absorption band is expected around 1730-1750 cm⁻¹.[1]

-

C=O Stretching (Ketone): A strong absorption band should appear around 1680-1700 cm⁻¹.

-

NO₂ Stretching: Two characteristic strong bands are predicted, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[2]

-

C-O Stretching (Ester): Bands in the region of 1000-1300 cm⁻¹ are expected.

-

Aromatic C-H Stretching: Signals will be observed above 3000 cm⁻¹.

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 315.

-

Key Fragmentation Patterns: Expect to see fragments corresponding to the acylium ions of both the acetylphenyl and the 3-methoxy-4-nitrobenzoyl moieties.

Synthesis Protocol: Esterification of 2'-Hydroxyacetophenone

The synthesis of this compound can be reliably achieved through the esterification of 2'-hydroxyacetophenone with 3-methoxy-4-nitrobenzoyl chloride. The following protocol is based on well-established Schotten-Baumann reaction conditions, adapted for these specific reactants.

Reagents and Materials

-

2'-Hydroxyacetophenone

-

3-Methoxy-4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Pyridine or aqueous Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Toluene

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Experimental Workflow

The synthesis is a two-step process: the preparation of the acid chloride followed by the esterification reaction.

Sources

A Technical Guide to 2-Acetylphenyl 3-methoxy-4-nitrobenzoate: Synthesis, Characterization, and Physicochemical Properties

This technical guide provides an in-depth overview of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document will cover its core physical and chemical characteristics, a proposed synthetic pathway, and detailed protocols for its characterization. The information presented herein is synthesized from established chemical principles and data from its precursor molecules, providing a robust theoretical framework for its practical application.

Introduction and Overview

This compound is an aromatic ester with potential applications in medicinal chemistry and materials science. Its structure, combining a substituted acetophenone and a nitrobenzoic acid derivative, suggests a potential for diverse chemical reactivity and biological activity. This guide serves as a comprehensive resource for the scientific community, detailing its molecular characteristics and providing a practical framework for its synthesis and analysis.

The synthesis of this ester is most logically achieved through the esterification of 2'-hydroxyacetophenone with 3-methoxy-4-nitrobenzoic acid. The presence of the nitro group on the benzoic acid moiety and the acetyl group on the phenol offers multiple sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₆ | (Calculated) |

| Molecular Weight | 315.28 g/mol | (Calculated) |

| Appearance | Expected to be a crystalline solid | (Inferred) |

| Melting Point | Expected to be in the range of its precursors (see below) | (Inferred) |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Expected to have low solubility in water. | (Inferred) |

| CAS Number | 145370-32-7 | [1] |

Properties of Precursors

A thorough understanding of the starting materials is critical for a successful synthesis.

| Compound | Molecular Formula | Molecular Weight | Melting Point | Solubility |

| 2'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 g/mol | 4-6 °C (liquid at room temp.) or 86-89 °C (polymorph)[2] | Slightly soluble in water; soluble in ethanol, ether, chloroform.[2][3] |

| 3-Methoxy-4-nitrobenzoic acid | C₈H₇NO₅ | 197.15 g/mol | 233-235 °C[4][5] | Insoluble in water.[4][5] |

Proposed Synthesis Protocol

The synthesis of this compound can be effectively achieved via Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 3-methoxy-4-nitrobenzoic acid (1.0 eq) and 2'-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

Analytical Workflow

Caption: Analytical workflow for the characterization of the synthesized product.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl rings, a singlet for the methoxy group, and a singlet for the acetyl group. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum should display distinct resonances for all 16 carbon atoms in the molecule, including the carbonyl carbons of the ester and acetyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups, as well as C-O stretching and characteristic peaks for the aromatic rings and the nitro group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 315.28 g/mol .

Safety and Handling

-

3-Methoxy-4-nitrobenzoic acid: Causes skin and serious eye irritation, and may cause respiratory irritation.[6]

-

2'-Hydroxyacetophenone: Irritating to skin and eyes.[7]

-

DCC: Dicyclohexylcarbodiimide is a potent sensitizer and should be handled with extreme care in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling these chemicals.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of this compound. By leveraging the known properties of its precursors and established synthetic methodologies, researchers can confidently approach the preparation and analysis of this compound. The detailed protocols and expected analytical data serve as a valuable resource for its application in further scientific investigation.

References

-

2'-hydroxyacetophenone, 118-93-4. (n.d.). The Good Scents Company. Retrieved from [Link]

-

3-Methoxy-4-nitrobenzoic acid. (n.d.). Georganics. Retrieved from [Link]

Sources

- 1. This compound | 145370-32-7 [amp.chemicalbook.com]

- 2. 2-HYDROXYACETOPHENONE | 582-24-1 [chemicalbook.com]

- 3. 2'-Hydroxyacetophenone | 118-93-4 [chemicalbook.com]

- 4. 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 [chemicalbook.com]

- 5. 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 [chemicalbook.com]

- 6. 3-Methoxy-4-nitrobenzoic acid - High purity | EN [georganics.sk]

- 7. 2'-hydroxyacetophenone, 118-93-4 [thegoodscentscompany.com]

The Strategic Intermediate: A Technical Guide to 2-Acetylphenyl 3-methoxy-4-nitrobenzoate in Bioactive Molecule Synthesis

Abstract: This technical guide provides an in-depth analysis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate, a pivotal synthetic intermediate. We delve into its physicochemical properties, provide robust and rationalized synthetic protocols, and explore its strategic application in the synthesis of complex bioactive molecules. The core utility of this intermediate is highlighted through a detailed case study on the synthesis of 3'-Methoxy-4'-nitroflavone via the Baker-Venkataraman rearrangement, a cornerstone reaction in medicinal chemistry. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and actionable experimental insights.

Introduction

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular scaffolds is paramount. The strategic use of pre-functionalized building blocks, or synthetic intermediates, allows for the streamlined assembly of target molecules, saving time and resources. This compound (CAS 145370-32-7) is one such intermediate of significant value.[1][2][3][4] As an ortho-acyloxyacetophenone, its structure is primed for elegant and powerful chemical transformations.

This guide will illuminate the synthesis and primary application of this intermediate. Its true potential is realized in its ability to serve as a direct precursor to the 1,3-diketone scaffold through the classic Baker-Venkataraman rearrangement.[5][6][7] This subsequent diketone is, in turn, the immediate precursor to flavones, a class of compounds renowned for a wide spectrum of biological activities, including antioxidant and anti-inflammatory properties.[8][9] The presence of the nitro group provides an additional synthetic handle, allowing for post-transformation modification into an amino group, further diversifying the potential library of accessible compounds.

Section 1: Physicochemical and Spectroscopic Profile

Confirming the identity and purity of a synthetic intermediate is critical for the success of subsequent reactions. The expected physicochemical and spectroscopic data for this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 145370-32-7[1] |

| Molecular Formula | C₁₆H₁₃NO₆[10] |

| Molecular Weight | 315.28 g/mol [10] |

| Appearance | Expected to be an off-white to light yellow solid |

Expected Spectroscopic Data:

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the methoxy group (OCH₃) around 3.9-4.0 ppm, and a sharp singlet for the acetyl methyl group (COCH₃) around 2.5-2.6 ppm. The aromatic protons will exhibit complex splitting patterns based on their substitution.

-

¹³C NMR (Carbon NMR): The spectrum will display signals for the two carbonyl carbons (ester and ketone) in the downfield region (190-200 ppm for the ketone, 160-170 ppm for the ester). Signals for the aromatic carbons and the methoxy and acetyl carbons will also be present in their characteristic regions.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretching of the ester (around 1740-1760 cm⁻¹) and the ketone (around 1680-1700 cm⁻¹). Strong bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) will be prominent around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of 315.28 would be expected in the mass spectrum.

Section 2: Synthesis and Mechanistic Insight

The most direct and logical approach to synthesizing this compound is through the esterification of its constituent precursors: 2-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid.

Retrosynthetic Analysis

The retrosynthetic disconnection cleaves the ester bond, revealing the two commercially available or readily synthesizable starting materials.

Caption: Retrosynthetic analysis of the target intermediate.

Recommended Synthetic Protocol: Acyl Chloride Method

This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the phenol. This is a standard and high-yielding method for sterically accessible phenols.[11][12]

Step A: Formation of 3-Methoxy-4-nitrobenzoyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl gas), add 3-methoxy-4-nitrobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Heat the reaction mixture to reflux (approx. 75-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-methoxy-4-nitrobenzoyl chloride is a yellow solid or oil and is typically used in the next step without further purification.

Step B: Esterification

-

In a separate dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine or a mixture of an inert solvent like dichloromethane (DCM) with a non-nucleophilic base like triethylamine (TEA) (1.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 3-methoxy-4-nitrobenzoyl chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the cooled 2-hydroxyacetophenone solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid (e.g., 3% HCl) to neutralize the base and precipitate the product.[11]

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with cold water and a small amount of cold methanol to remove residual salts and impurities.[11]

-

Dry the product under vacuum to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Mechanism of Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic acyl chloride is attacked by the nucleophilic phenolic oxygen of 2-hydroxyacetophenone. The pyridine or triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

Caption: Nucleophilic acyl substitution mechanism.

Section 3: Application as a Synthetic Intermediate

The true utility of this compound lies in its capacity to undergo sequential, high-yield transformations to build complex heterocyclic scaffolds.

Case Study: Synthesis of 3'-Methoxy-4'-nitroflavone

This intermediate is an ideal substrate for the Baker-Venkataraman rearrangement, which is a classic method for synthesizing flavones and chromones.[6] The reaction first forms a 1,3-diketone, which then undergoes acid-catalyzed cyclization.

Step 1: Baker-Venkataraman Rearrangement to form the 1,3-Diketone

This base-catalyzed intramolecular acyl migration transforms the o-acyloxyacetophenone into an o-hydroxy-1,3-diketone.[5]

Experimental Protocol:

-

Place this compound (1.0 eq) and powdered potassium hydroxide (KOH) (3.0-4.0 eq) in a round-bottom flask with a magnetic stir bar.

-

Add an anhydrous aprotic solvent, such as pyridine or dimethyl sulfoxide (DMSO), to dissolve the reactants.

-

Heat the mixture with stirring to 50-60 °C for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, more polar spot for the diketone product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.

-

Acidify the mixture with a dilute acid (e.g., acetic acid or dilute HCl) until a yellow solid product precipitates.

-

Collect the solid 1-(2-hydroxyphenyl)-3-(3-methoxy-4-nitrophenyl)propane-1,3-dione by vacuum filtration, wash with cold water, and dry. This intermediate is often used in the next step without extensive purification.

Mechanism of the Baker-Venkataraman Rearrangement:

The base abstracts an acidic α-proton from the acetyl group to form an enolate. This enolate then performs an intramolecular nucleophilic attack on the ester carbonyl. The resulting cyclic intermediate collapses to form the more stable phenolate of the 1,3-diketone.[6]

Caption: Mechanism of the Baker-Venkataraman rearrangement.

Step 2: Acid-Catalyzed Cyclization to 3'-Methoxy-4'-nitroflavone

The synthesized 1,3-diketone readily undergoes cyclodehydration in the presence of acid to form the stable flavone ring system.

Experimental Protocol:

-

Dissolve the crude 1,3-diketone from the previous step in a suitable solvent like glacial acetic acid.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction by TLC until the diketone is consumed.

-

Work-up: Cool the reaction mixture and pour it into ice water to precipitate the flavone product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove acid, and dry.

-

The crude 3'-methoxy-4'-nitroflavone can be purified by recrystallization from ethanol or acetic acid.

Overall Synthetic Workflow

Caption: Synthetic pathway from intermediate to flavone.

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential due to the presence of the nitroaromatic functional group.

-

General Precautions: Nitroaromatic compounds are toxic and can be absorbed through the skin.[7] They should be handled in a well-ventilated fume hood at all times.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[3]

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[7] Keep away from sources of ignition, as many organic nitro compounds can be flammable or explosive under certain conditions, especially upon heating under confinement.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidants, bases, and reducing agents.[3][4]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

This compound is a strategically designed synthetic intermediate that offers an efficient and direct route to valuable molecular scaffolds. Its synthesis from readily available precursors is straightforward. Its true power is demonstrated in its seamless conversion into 1,3-diketones via the Baker-Venkataraman rearrangement, providing direct access to the flavone core. The additional functionality of the nitro group opens avenues for further derivatization, making this compound a versatile tool for building libraries of bioactive molecules for drug discovery and development. The methodologies and insights provided in this guide serve as a comprehensive resource for chemists aiming to leverage this potent intermediate in their research endeavors.

References

A consolidated list of all sources cited within this technical guide.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone.

-

Aobchem. (n.d.). This compound. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 145370-32-7 | this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). GLR Innovations (Page 171). Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Methoxy-4'-nitroflavone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antioxidant Activity of 3-Methoxyflavones. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 8. Esterification of 2´-hydroxyacetophenone 36 to generate 43.... Retrieved from [Link]

- Google Patents. (n.d.). Esterification of nitrobenzoic acids.

-

Sami Publishing Company. (2021). JAOC-2103-1001 (Galley Proof). Retrieved from [Link]

Sources

- 1. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. patentscope.wipo.int [patentscope.wipo.int]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 7. Baker-Venkataraman Rearrangement [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Synthesis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate, a key intermediate with significant potential in pharmaceutical and organic synthesis. The document elucidates the retrosynthetic analysis, details the preparation of the requisite starting materials, 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid, and provides a robust, step-by-step protocol for the final esterification reaction. Mechanistic insights, experimental considerations, and characterization data are presented to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering a foundational understanding of the synthesis of this versatile molecule.

Introduction and Significance

This compound is an aromatic ester that serves as a valuable building block in the synthesis of various biologically active molecules. Its structure incorporates a nitrophenyl moiety, a common feature in antimicrobial agents like nifuroxazide, and a methoxy-substituted phenyl group, which is prevalent in a wide array of pharmacologically active compounds.[1][2][3][4] The ester linkage itself is a key functional group that can be readily hydrolyzed or modified, making this compound a versatile intermediate for the development of novel therapeutics.[5]

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will provide a detailed examination of the synthetic pathway, starting from commercially available precursors and culminating in the formation of the target molecule.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals a straightforward disconnection at the ester linkage. This bond can be formed through the esterification of a phenolic hydroxyl group with a carboxylic acid or its activated derivative.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two key starting materials: 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid . The following sections will detail the synthesis of these precursors.

Synthesis of Starting Materials

Synthesis of 2'-Hydroxyacetophenone

2'-Hydroxyacetophenone is a crucial intermediate that can be synthesized via several methods, with the Fries rearrangement and Friedel-Crafts acylation being the most prominent.[6]

The Fries rearrangement involves the conversion of a phenolic ester to a hydroxyaryl ketone. In this case, phenyl acetate is rearranged in the presence of a Lewis acid catalyst, such as aluminum trichloride, to yield a mixture of ortho- and para-hydroxyacetophenone.[7]

Reaction Scheme:

Caption: Fries rearrangement of phenyl acetate.

Experimental Protocol:

-

In a three-necked flask, combine 13.6 g (0.1 mol) of phenyl acetate and 16 g (0.12 mol) of anhydrous aluminum trichloride.[8]

-

Heat the mixture to reflux at 120°C for 1.5 hours.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully add 50 ml of a 5% hydrochloric acid solution to hydrolyze the aluminum complex.[8]

-

Extract the product with ethyl acetate (3 x 50 ml).[8]

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The ortho- and para-isomers can be separated by fractional distillation or column chromatography.

| Parameter | Value | Reference |

| Phenyl Acetate | 13.6 g (0.1 mol) | [8] |

| Aluminum Trichloride | 16 g (0.12 mol) | [8] |

| Reaction Temperature | 120°C | [8] |

| Reaction Time | 1.5 hours | [8] |

| Expected Yield | 58.22% (ortho-isomer) | [8] |

Synthesis of 3-Methoxy-4-nitrobenzoic Acid

3-Methoxy-4-nitrobenzoic acid is a key precursor that can be prepared through the nitration and subsequent oxidation of a suitable starting material. A common route involves the oxidation of 3-nitro-4-methoxy benzyl chloride or 3-nitro-4-methoxy benzyl alcohol.[9]

Reaction Scheme:

Caption: Oxidation to form the carboxylic acid.

Experimental Protocol:

-

In a reaction flask, add 3-nitro-4-methoxy benzyl chloride to a nitric acid solution (10-70% mass concentration).[9]

-

Heat the reaction mixture to a temperature between 0-110°C under a pressure of 0-2 MPa.[9]

-

Maintain the reaction for a sufficient time to ensure complete oxidation.

-

Upon completion, cool the reaction mixture and isolate the product by filtration.

-

The crude product can be purified by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 3-Nitro-4-methoxy benzyl chloride | [9] |

| Oxidizing Agent | Nitric Acid (10-70%) | [9] |

| Reaction Temperature | 0-110°C | [9] |

| Reaction Pressure | 0-2 MPa | [9] |

| Expected Yield | High | [9] |

Synthesis of this compound

The final step in the synthesis is the esterification of 2'-hydroxyacetophenone with 3-methoxy-4-nitrobenzoic acid. A highly effective method for this transformation is the Schotten-Baumann reaction, which involves the use of an acid chloride and a base.[10][11][12]

Preparation of 3-Methoxy-4-nitrobenzoyl Chloride

The carboxylic acid is first converted to its more reactive acid chloride derivative.

Experimental Protocol:

-

Dissolve 3-methoxy-4-nitrobenzoic acid in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add oxalyl chloride or thionyl chloride dropwise to the solution.[13]

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[13]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-methoxy-4-nitrobenzoyl chloride.

Schotten-Baumann Esterification

The Schotten-Baumann reaction provides a robust method for the synthesis of esters from alcohols or phenols and acid chlorides under basic conditions.[14][15]

Reaction Scheme:

Caption: Schotten-Baumann esterification reaction.

Experimental Protocol:

-

Dissolve 2'-hydroxyacetophenone (1.0 equivalent) in a suitable solvent such as pyridine or a two-phase system of water and an organic solvent like dichloromethane.[16][17][18]

-

Cool the solution to 0°C.

-

Slowly add a solution of 3-methoxy-4-nitrobenzoyl chloride (1.1-1.2 equivalents) in the same solvent.

-

If using a two-phase system, add an aqueous solution of a base like sodium hydroxide to neutralize the HCl byproduct.[15]

-

Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.

-

Upon completion, quench the reaction with water or a dilute acid solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

| Reagent | Molar Ratio | Purpose |

| 2'-Hydroxyacetophenone | 1.0 | Nucleophile |

| 3-Methoxy-4-nitrobenzoyl chloride | 1.1 - 1.2 | Electrophile |

| Pyridine / NaOH | Excess | Base and/or Catalyst |

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of all expected protons and carbons in their respective chemical environments.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ester carbonyl group (around 1735 cm⁻¹), the ketone carbonyl group (around 1680 cm⁻¹), and the nitro group (around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Potential Applications and Future Directions

The synthesized this compound holds promise as a precursor for the development of novel therapeutic agents. The nitro group can be reduced to an amine, which can then be further functionalized. The ester linkage can be designed to be labile under specific physiological conditions, allowing for its use as a pro-drug.

Derivatives of this compound could be explored for a range of biological activities, including:

-

Antimicrobial Activity: Building upon the known activity of nitroaromatic compounds.[3][4]

-

Anticancer Activity: The methoxyphenyl and nitrophenyl moieties are present in various anticancer agents.[19][20]

-

Anti-inflammatory Activity: Benzoate esters have shown potential as anti-inflammatory agents.[17]

Conclusion

This technical guide has provided a detailed and comprehensive pathway for the synthesis of this compound. By following the outlined procedures for the preparation of the starting materials and the final esterification step, researchers can reliably produce this valuable intermediate. The mechanistic insights and experimental details provided herein are intended to facilitate the successful synthesis and further exploration of this compound in various fields of chemical and pharmaceutical research.

References

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- Benchchem. (n.d.). The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone.

- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- ChemicalBook. (n.d.). 3-Methoxy-4-nitrobenzamide synthesis.

- PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone.

- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.

- Google Patents. (n.d.). CN105130781A - Preparation method of 2-hydroxyacetophenone.

- Guidechem. (2023, December 26). How can 2'-hydroxyacetophenone be synthesized?.

- ResearchGate. (n.d.). Scheme 8. Esterification of 2´-hydroxyacetophenone 36 to generate 43 and 44.

- PubMed. (1997). Synthesis and biological activity of nifuroxazide and analogs.

- Chemdiv. (n.d.). Compound 2-acetyl-4-methoxyphenyl 3-nitrobenzoate.

- Google Patents. (n.d.). US5696274A - Syntheses based on 2-hydroxyacetophenone.

- ScienceOpen. (n.d.). Synthesis and study of the antimicrobial activity of nifuroxazide derivatives.

- PubMed. (2007). A new class of nifuroxazide analogues: synthesis of 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus.

- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

- Guidechem. (n.d.). 3-Methoxy-4-nitrobenzoic acid 5081-36-7 wiki.

- PubMed. (1999). Synthesis and biological activity of nifuroxazide and analogs. II.

- ChemicalBook. (n.d.). This compound | 145370-32-7.

- PubChem. (n.d.). (4-Acetylphenyl) 2-nitrobenzoate | C15H11NO5 | CID 917634.

- ResearchGate. (2024, February 21). Synthesis of New Nifuroxazide Derivatives Based on Nitropyrrole Skeleton with Good Antitumor Activity in Vitro.

- Benchchem. (n.d.). Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid.

- Biosynth. (n.d.). 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 | FM03105.

- Benchchem. (n.d.). Comparative Biological Activity of 2-Acetylphenyl 4-Methylbenzoate Derivatives: A Research Guide.

- CDC Stacks. (n.d.). Supporting Information.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone.

- Benchchem. (n.d.). Application Notes and Protocols: 2-Acetylphenyl 4-Methylbenzoate as a Key Intermediate in the Synthesis of Anti-Inflammatory Pha.

- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

- ChemicalBook. (n.d.). 2'-Hydroxyacetophenone | 118-93-4.

- MedChemExpress. (n.d.). 2'-Hydroxyacetophenone (o-Hydroxyacetophenone) | Drug Intermediate.

- MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.

- PubMed. (n.d.). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.

- PubMed. (n.d.). Effect of 3'-methoxy-4'-nitroflavone on benzo[a]pyrene toxicity. Aryl hydrocarbon receptor-dependent and -independent mechanisms.

- ChemicalBook. (2026, January 13). Methyl 4-nitrobenzoate | 619-50-1.

- PubChem. (n.d.). 4-Nitrophenyl 3-methoxybenzoate | C14H11NO5 | CID 532541.

- PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate | C9H9NO4 | CID 15088700.

Sources

- 1. Synthesis and biological activity of nifuroxazide and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and study of the antimicrobial activity of nifuroxazide derivatives Translated title: Синтез и исследование противомикробной активности производных нифуроксазида – ScienceOpen [scienceopen.com]

- 3. A new class of nifuroxazide analogues: synthesis of 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of nifuroxazide and analogs. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 9. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]

- 10. grokipedia.com [grokipedia.com]

- 11. jk-sci.com [jk-sci.com]

- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 13. 3-Methoxy-4-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]

- 14. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 15. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate

Introduction

2-Acetylphenyl 3-methoxy-4-nitrobenzoate is an aromatic ester possessing a unique combination of functional groups that make it a valuable intermediate in medicinal chemistry and materials science. The presence of a nitro group, a methoxy substituent, and an acetyl moiety on the phenyl rings offers multiple sites for further chemical modification, enabling the synthesis of a diverse library of complex molecules. This application note provides a comprehensive guide for the synthesis of this target molecule from 3-methoxy-4-nitrobenzoic acid and 2-hydroxyacetophenone. Two robust and widely applicable esterification protocols are presented: the Steglich esterification and a two-step procedure involving the formation of an acyl chloride intermediate using thionyl chloride. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties of Reactants and Product

A clear understanding of the physical and chemical properties of the starting materials and the final product is crucial for successful synthesis, purification, and characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |

| 3-Methoxy-4-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | 233-235 | Pale yellow to white solid | Insoluble in water; soluble in methanol, ethanol |

| 2-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 4-6 | Clear yellow to brown liquid | Slightly soluble in water; soluble in ethanol, ether, chloroform |

| This compound | C₁₆H₁₃NO₆ | 315.28 | Not available | Expected to be a solid | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone |

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound is achieved through the formation of an ester linkage between the carboxylic acid group of 3-methoxy-4-nitrobenzoic acid and the phenolic hydroxyl group of 2-hydroxyacetophenone. This transformation can be effectively carried out using two primary methods, each with its own mechanistic pathway and experimental considerations.

Method A: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one or both reactants are sterically hindered or sensitive to harsh conditions.[1][2] The reaction is mediated by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

The mechanism commences with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid, followed by the attack of the carboxylate anion on the central carbon of the carbodiimide. This forms a highly reactive O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol, then attacks the O-acylisourea to generate an even more reactive acylpyridinium salt. This intermediate is readily attacked by the alcohol (2-hydroxyacetophenone) to furnish the desired ester and release DMAP. The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU) as a byproduct, which can be easily removed by filtration.[1]

Method B: Acyl Chloride Formation followed by Esterification

This classic two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting 3-methoxy-4-nitrobenzoyl chloride is then reacted with 2-hydroxyacetophenone in the presence of a base to yield the final ester.

The reaction of 3-methoxy-4-nitrobenzoic acid with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which subsequently decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The acyl chloride is a highly electrophilic species and readily reacts with the nucleophilic hydroxyl group of 2-hydroxyacetophenone. A base, typically pyridine or triethylamine, is added to neutralize the HCl generated during the esterification step, driving the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis via Steglich Esterification

This protocol details the synthesis of this compound using DCC and DMAP.

Materials:

-

3-Methoxy-4-nitrobenzoic acid

-

2-Hydroxyacetophenone

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-nitrobenzoic acid (1.0 eq) and 2-hydroxyacetophenone (1.05 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane to the reaction mixture with continuous stirring.

-

Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) is removed by vacuum filtration, and the filter cake is washed with a small amount of cold dichloromethane.

-

The filtrate is then transferred to a separatory funnel and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol or methanol).

Diagram of Steglich Esterification Workflow:

Caption: Workflow for the synthesis of this compound via Steglich Esterification.

Protocol 2: Synthesis via Acyl Chloride Intermediate

This protocol outlines the synthesis through the formation of 3-methoxy-4-nitrobenzoyl chloride.

Materials:

-

3-Methoxy-4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

2-Hydroxyacetophenone

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Toluene, anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

Step 1: Synthesis of 3-methoxy-4-nitrobenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 3-methoxy-4-nitrobenzoic acid (1.0 eq) and an excess of thionyl chloride (2-3 eq). A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

-

Heat the mixture to reflux gently for 1-2 hours, or until the evolution of gas ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-methoxy-4-nitrobenzoyl chloride is often used directly in the next step without further purification.

Step 2: Esterification of 2-hydroxyacetophenone

-

Dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane or toluene in a separate round-bottom flask.

-

Add pyridine or triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the crude 3-methoxy-4-nitrobenzoyl chloride (from Step 1) in the same anhydrous solvent to the cooled solution of 2-hydroxyacetophenone with vigorous stirring.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.[3]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on both aromatic rings, as well as the methoxy and acetyl protons.

-

Aromatic Protons: A series of doublets and multiplets in the range of δ 7.0-8.5 ppm. The protons on the nitro-substituted ring will likely appear at a lower field (more downfield) due to the electron-withdrawing effect of the nitro group.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.9-4.1 ppm.

-

Acetyl Protons (-COCH₃): A sharp singlet at approximately δ 2.5-2.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbons: Two signals in the downfield region: one for the ester carbonyl (C=O) around δ 164-166 ppm and one for the ketone carbonyl (C=O) around δ 196-198 ppm.[3]

-